molecular formula C26H19N B11687385 1,2,3-Triphenyl-1H-indole CAS No. 54879-94-6

1,2,3-Triphenyl-1H-indole

Cat. No.: B11687385
CAS No.: 54879-94-6
M. Wt: 345.4 g/mol
InChI Key: LJORNVMNGIQRQX-UHFFFAOYSA-N
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Description

1,2,3-Triphenyl-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. The structure of this compound consists of an indole core substituted with three phenyl groups at positions 1, 2, and 3. This compound is known for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Triphenyl-1H-indole can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. The reaction typically proceeds as follows:

    Phenylhydrazine Reaction: Phenylhydrazine reacts with a ketone or aldehyde to form a hydrazone intermediate.

    Cyclization: The hydrazone undergoes cyclization under acidic conditions to form the indole ring.

    Substitution: The indole ring is then substituted with phenyl groups at the desired positions.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of microwave irradiation to accelerate the reaction. This method is advantageous due to its high yield and reduced reaction time. The process involves the same steps as the Fischer indole synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Triphenyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

1,2,3-Triphenyl-1H-indole has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1,2,3-Triphenyl-1H-indole involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity. This binding can lead to changes in cellular pathways, influencing processes such as cell growth, apoptosis, and inflammation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triphenyl-1H-isoindole: Similar structure but with an isoindole core.

    1,2,3-Trisubstituted indoles: Compounds with different substituents at positions 1, 2, and 3 of the indole ring.

    Indole derivatives: Various compounds with modifications to the indole core.

Uniqueness

1,2,3-Triphenyl-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three phenyl groups enhances its stability and makes it a versatile intermediate in organic synthesis. Its unique structure also contributes to its potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

54879-94-6

Molecular Formula

C26H19N

Molecular Weight

345.4 g/mol

IUPAC Name

1,2,3-triphenylindole

InChI

InChI=1S/C26H19N/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)27(22-16-8-3-9-17-22)26(25)21-14-6-2-7-15-21/h1-19H

InChI Key

LJORNVMNGIQRQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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